![molecular formula C12H18N4O4 B6599212 2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid CAS No. 1696123-35-9](/img/structure/B6599212.png)
2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid, commonly referred to as TBTA, is a synthetic organic compound with a unique structure and a variety of potential applications in scientific research. TBTA is composed of a tert-butoxycarbonyl group, a 1H-1,2,4-triazol-1-yl group, and an azetidin-3-yl group, all of which are linked to an acetic acid group. TBTA is a useful compound for researchers due to its ability to form a variety of compounds with different functional groups, making it an ideal starting material for many synthetic organic chemistry reactions.
科学研究应用
TBTA has a wide range of potential applications in scientific research, including drug discovery, organic synthesis, and biochemistry. In drug discovery, TBTA can be used as a starting material to synthesize novel compounds with potential therapeutic applications. In organic synthesis, TBTA can be used as a building block for synthesizing other organic compounds with different functional groups. In biochemistry, TBTA can be used as a starting material for synthesizing peptides and other biomolecules with potential therapeutic applications.
作用机制
The exact mechanism of action of TBTA is not yet fully understood. However, it is believed that TBTA can act as a proton donor or acceptor, depending on the functional groups present. For example, if TBTA is reacted with an amine, it can act as a proton donor, allowing the amine to form a new bond with the acetic acid group. Similarly, if TBTA is reacted with a carboxylic acid, it can act as a proton acceptor, allowing the carboxylic acid to form a new bond with the acetic acid group.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTA are not yet fully understood. However, it is believed that TBTA can act as a proton donor or acceptor, depending on the functional groups present. In addition, TBTA is believed to be capable of forming complexes with various metal ions, which could potentially lead to changes in the structure and function of proteins and enzymes.
实验室实验的优点和局限性
TBTA has several advantages and limitations for use in lab experiments. One of the main advantages of TBTA is its ability to form a variety of compounds with different functional groups, making it an ideal starting material for many synthetic organic chemistry reactions. In addition, TBTA is relatively stable and can be easily stored and handled in the lab. However, TBTA is also relatively expensive, which can limit its use in some experiments.
未来方向
There are several potential future directions for research related to TBTA. One potential direction is to further investigate the biochemical and physiological effects of TBTA, as well as its potential applications in drug discovery and organic synthesis. Another potential direction is to develop new methods for synthesizing TBTA, as well as developing new compounds based on TBTA. Finally, researchers should continue to investigate the potential applications of TBTA in biochemistry, including its ability to form complexes with metal ions and its potential to alter the structure and function of proteins and enzymes.
合成方法
TBTA can be synthesized in several ways, but the most common method involves a two-step reaction. In the first step, a tert-butyl-2-chloroacetate is reacted with an amine, such as 1,2,4-triazole, to form a tert-butyl-2-chloro-1,2,4-triazole. In the second step, the tert-butyl-2-chloro-1,2,4-triazole is reacted with an azetidine to form TBTA. This two-step reaction is relatively simple and can be easily scaled up for larger batches of TBTA.
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-11(2,3)20-10(19)15-5-12(6-15,4-9(17)18)16-8-13-7-14-16/h7-8H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMLKXUITAOTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


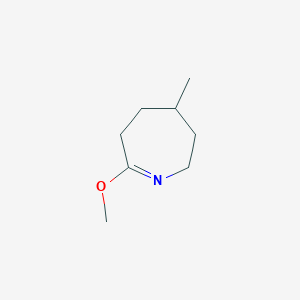
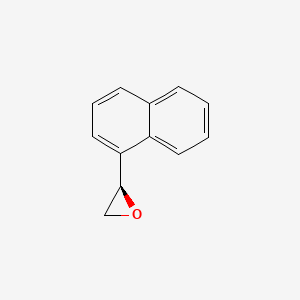
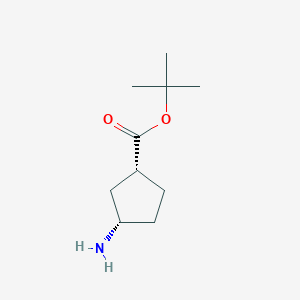




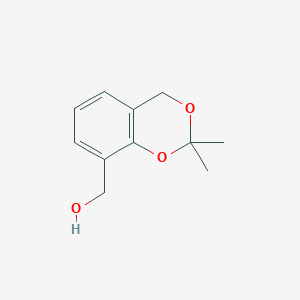
![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)
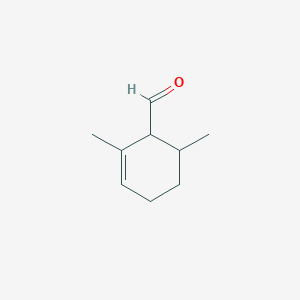
![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
